![molecular formula C13H16N4O2 B13682249 benzyl N-[2-(1-methyltriazol-4-yl)ethyl]carbamate](/img/structure/B13682249.png)
benzyl N-[2-(1-methyltriazol-4-yl)ethyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl N-[2-(1-methyltriazol-4-yl)ethyl]carbamate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzyl group attached to a carbamate moiety, which is further linked to a 1-methyltriazol-4-yl group via an ethyl chain. The presence of the triazole ring imparts specific chemical properties that make this compound valuable in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[2-(1-methyltriazol-4-yl)ethyl]carbamate typically involves the reaction of benzyl chloroformate with 2-(1-methyltriazol-4-yl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include using automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Benzyl N-[2-(1-methyltriazol-4-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like sodium azide or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Amines or alcohols, depending on the specific reaction conditions.
Substitution: Various substituted benzyl derivatives.
科学的研究の応用
Benzyl N-[2-(1-methyltriazol-4-yl)ethyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of benzyl N-[2-(1-methyltriazol-4-yl)ethyl]carbamate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, modulating their activity. The carbamate group can undergo hydrolysis, releasing active intermediates that exert biological effects. The ethyl chain provides flexibility, allowing the compound to fit into various binding pockets.
類似化合物との比較
Similar Compounds
Benzyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate: Similar structure but lacks the methyl group on the triazole ring.
Benzyl N-[2-(1-methyl-1H-1,2,3-triazol-4-yl)ethyl]carbamate: Similar structure with a different substitution pattern on the triazole ring.
Benzyl N-[2-(1-phenyltriazol-4-yl)ethyl]carbamate: Contains a phenyl group instead of a methyl group on the triazole ring.
Uniqueness
Benzyl N-[2-(1-methyltriazol-4-yl)ethyl]carbamate is unique due to the presence of the 1-methyltriazol-4-yl group, which imparts specific chemical and biological properties. This substitution pattern can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from other similar compounds.
特性
分子式 |
C13H16N4O2 |
|---|---|
分子量 |
260.29 g/mol |
IUPAC名 |
benzyl N-[2-(1-methyltriazol-4-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H16N4O2/c1-17-9-12(15-16-17)7-8-14-13(18)19-10-11-5-3-2-4-6-11/h2-6,9H,7-8,10H2,1H3,(H,14,18) |
InChIキー |
FWYGDOQHOGHNDI-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(N=N1)CCNC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



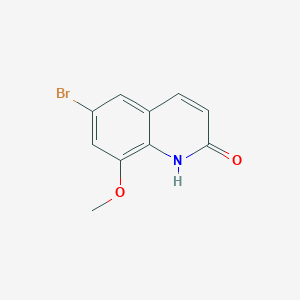
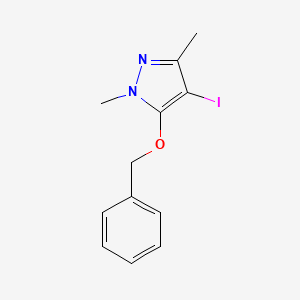
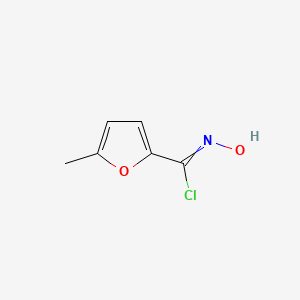

![N-Boc-1-[(2R,4S)-4-fluoro-2-pyrrolidinyl]methanamine Hydrochloride](/img/structure/B13682193.png)
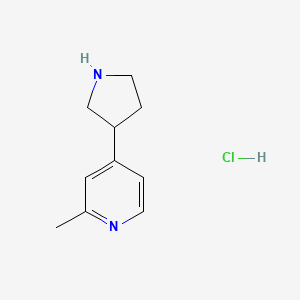
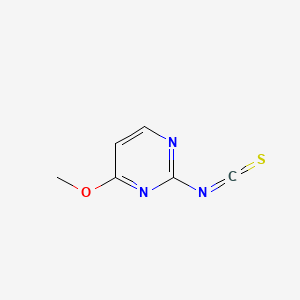
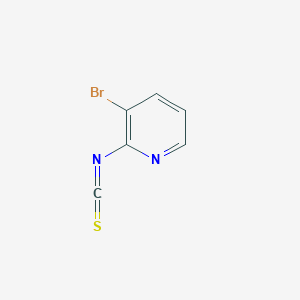
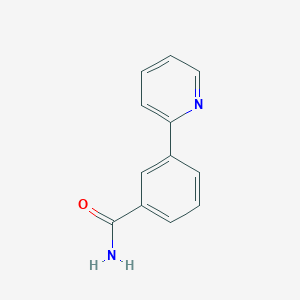

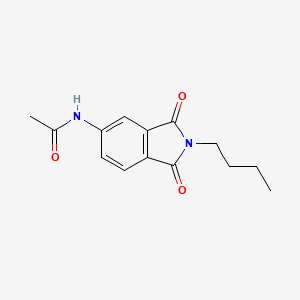
![3-(Aminomethyl)-7-(2-hydroxyethoxy)benzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B13682236.png)
![1-Iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13682239.png)
